molecular formula C9H4BrFN2O3 B6591852 6-Bromo-7-fluoro-3-nitroquinolin-4-ol CAS No. 1656989-76-2

6-Bromo-7-fluoro-3-nitroquinolin-4-ol

Cat. No.: B6591852
CAS No.: 1656989-76-2
M. Wt: 287.04 g/mol
InChI Key: DHMXHLHFCNCMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-3-nitroquinolin-4-ol is a halogenated quinoline derivative with a molecular formula of C9H4BrFN2O3. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to the quinoline ring structure, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-7-fluoro-3-nitroquinolin-4-ol typically involves multi-step reactions starting from quinoline or its derivatives. One common method is the nitration of 6-bromo-7-fluoroquinolin-4-ol, which involves treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminoquinolines.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Aminoquinolines: Resulting from the reduction of the nitro group.

  • Substituted Quinolines: Resulting from the substitution reactions involving bromine and fluorine atoms.

Scientific Research Applications

Chemistry: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new chemical entities.

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives can be explored for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research into the medicinal applications of this compound and its derivatives is ongoing. These compounds may serve as lead structures for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-bromo-7-fluoro-3-nitroquinolin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-Bromoquinolin-4-ol: Lacks the fluorine and nitro groups.

  • 7-Fluoroquinolin-4-ol: Lacks the bromine and nitro groups.

  • 3-Nitroquinolin-4-ol: Lacks the bromine and fluorine groups.

Uniqueness: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This combination of halogens provides a distinct profile that can be exploited in various applications.

Properties

IUPAC Name

6-bromo-7-fluoro-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFN2O3/c10-5-1-4-7(2-6(5)11)12-3-8(9(4)14)13(15)16/h1-3H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMXHLHFCNCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-7-fluoro-3-nitroquinolin-4-ol
Reactant of Route 2
6-Bromo-7-fluoro-3-nitroquinolin-4-ol
Reactant of Route 3
6-Bromo-7-fluoro-3-nitroquinolin-4-ol
Reactant of Route 4
6-Bromo-7-fluoro-3-nitroquinolin-4-ol
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-fluoro-3-nitroquinolin-4-ol
Reactant of Route 6
6-Bromo-7-fluoro-3-nitroquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.